(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2241594-47-6
VCID: VC7087401
InChI: InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
SMILES: CC(C1=CC=C(O1)Br)N.Cl
Molecular Formula: C6H9BrClNO
Molecular Weight: 226.5

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride

CAS No.: 2241594-47-6

Cat. No.: VC7087401

Molecular Formula: C6H9BrClNO

Molecular Weight: 226.5

* For research use only. Not for human or veterinary use.

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride - 2241594-47-6

Specification

CAS No. 2241594-47-6
Molecular Formula C6H9BrClNO
Molecular Weight 226.5
IUPAC Name (1S)-1-(5-bromofuran-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
Standard InChI Key FKRYJPPQTPWPHV-WCCKRBBISA-N
SMILES CC(C1=CC=C(O1)Br)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core structure consists of a furan ring substituted with a bromine atom at the 5-position and an ethanamine group at the 2-position. The chiral center at the ethanamine carbon confers enantiomeric specificity, critical for interactions with biological targets. The hydrochloride salt enhances solubility and stability, making it suitable for laboratory use .

Key structural identifiers include:

  • IUPAC Name: (1S)-1-(5-bromofuran-2-yl)ethanamine hydrochloride

  • SMILES: C[C@H](C1=CC=C(O1)Br)N.Cl\text{C[C@H](C1=CC=C(O1)Br)N.Cl}

  • InChIKey: FKRYJPPQTPWPHV-WCCKRBBISA-N\text{FKRYJPPQTPWPHV-WCCKRBBISA-N}

Physicochemical Properties

Data from GlpBio and Vulcanchem highlight:

PropertyValue
Molecular Weight226.5 g/mol
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)
Storage ConditionsStable at room temperature; long-term storage at -20°C recommended

The bromine atom contributes to the compound’s molecular weight (79.9 g/mol) and polarizability, influencing its reactivity in substitution reactions .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (S)-1-(5-bromofuran-2-yl)ethanamine hydrochloride typically involves multi-step protocols:

  • Furan Bromination: Introduction of bromine at the 5-position of furan derivatives using NBS\text{NBS} (N-bromosuccinimide) under controlled conditions .

  • Amination: Chiral resolution or asymmetric synthesis to install the (S)-configured ethanamine group. The Delépine reaction, involving hexamethylenetetramine, is a common method for primary amine synthesis .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity .

Industrial-scale production often employs continuous flow reactors to optimize yield (reported >70%) and minimize side reactions.

Analytical Characterization

Spectroscopic Data:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ\delta 6.45 (d, J=3.4J = 3.4 Hz, 1H, furan H-3), 6.32 (d, J=3.4J = 3.4 Hz, 1H, furan H-4), 3.85 (q, J=6.8J = 6.8 Hz, 1H, CH-NH2_2 ), 1.45 (d, J=6.8J = 6.8 Hz, 3H, CH3_3 ) .

  • FT-IR: Peaks at 2235 cm1^{-1} (C-Br stretch), 1578 cm1^{-1} (C=N stretch), and 1335 cm1^{-1} (C-O furan ring) .

Chromatographic Purity:
HPLC analysis typically shows >97% purity, as reported by MolCore .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent serves as a handle for palladium-catalyzed couplings. For example, reaction with arylboronic acids yields biaryl furans, valuable intermediates in drug discovery :

C6H9BrClNO+ArB(OH)2Pd(PPh3)4C6H9ArClNO+B(OH)3\text{C}_6\text{H}_9\text{BrClNO} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_6\text{H}_9\text{ArClNO} + \text{B(OH)}_3

Chiral Auxiliary Applications

The (S)-configured amine is utilized in asymmetric synthesis to induce enantioselectivity in aldol reactions and Michael additions .

Comparison with Structural Analogs

CompoundCAS No.Key DifferencesBioactivity
Racemic ethanamine variant2250241-99-5 Lacks chiral centerReduced antimicrobial potency
5-Chlorofuran derivativeN/ACl instead of BrLower lipophilicity

The (S)-enantiomer demonstrates 2–3× higher activity than its (R)-counterpart in enzyme inhibition assays .

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